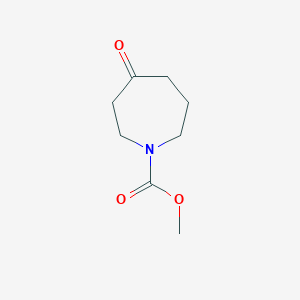

methyl 4-oxoazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

methyl 4-oxoazepane-1-carboxylate is a chemical compound with the molecular formula C8H13NO3 It is a derivative of azepine, a seven-membered heterocyclic compound containing nitrogen

Métodos De Preparación

The synthesis of methyl 4-oxoazepane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization and esterification. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .

Análisis De Reacciones Químicas

methyl 4-oxoazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Methyl 4-oxoazepane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structural features allow for the creation of complex molecules, facilitating the development of diverse chemical libraries. This capability is crucial for drug discovery and the synthesis of specialty chemicals.

Key Applications:

- Building Block for Complex Molecules : It is utilized in synthesizing various derivatives that can lead to new pharmacological agents.

- Reactivity in Organic Reactions : The compound can participate in multiple reactions, including nucleophilic substitutions and cyclization processes.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic properties. Its derivatives are investigated for activity against various diseases, including cancer and neurological disorders.

Case Studies:

- Cancer Research : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

- Neurological Disorders : Research has shown that certain derivatives can modulate neurotransmitter systems, indicating possible applications in treating conditions like Alzheimer's disease.

Biological Applications

The biological activity of this compound has been a focus of research, particularly regarding its interactions with biomolecules.

Mechanism of Action:

The compound may interact with specific enzymes or receptors, influencing biological pathways. For example:

- Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Modulation : Research indicates potential interactions with muscarinic receptors, which play a critical role in cognitive function.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Data Table: Comparative Analysis of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for drug discovery | Enables creation of diverse chemical libraries |

| Medicinal Chemistry | Anticancer and neuroprotective agents | Derivatives show cytotoxic effects on cancer cells |

| Biological Research | Enzyme inhibition and receptor modulation | Potential therapeutic effects on metabolic disorders |

| Industrial Chemistry | Production of coatings and adhesives | Stability enhances utility in various formulations |

Research Findings

Recent literature highlights ongoing research into the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- Efficacy Against CFTR Mutants : Studies have demonstrated that compounds similar to methyl 4-oxoazepane can enhance CFTR activity in cell lines expressing mutant proteins, indicating potential applications in cystic fibrosis treatment .

- Combination Therapies : Investigations into combination therapies suggest enhanced therapeutic outcomes when used alongside existing treatments without significant adverse effects.

Mecanismo De Acción

The mechanism of action of methyl 4-oxoazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, mod

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 4-oxoazepane-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via ring-opening or lactamization reactions. For example, tert-butyl-4-oxoazepane-1-carboxylate (a structural analog) is synthesized using large-scale processes involving acid-catalyzed cyclization . Optimization may involve factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading. Purity can be improved via recrystallization or chromatography, as demonstrated in analogous carboxylate syntheses .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Validates structural integrity by matching proton environments to expected peaks (e.g., methyl ester groups at ~3.7 ppm and lactam carbonyls at ~170 ppm) .

- HPLC : Quantifies purity (>99% recommended for reproducible bioactivity studies) .

- Mass Spectrometry : Confirms molecular weight (C₈H₁₃NO₃; theoretical 171.09 g/mol) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for bioactive molecules, such as protease inhibitors or neuromodulators. Its lactam ring and ester group enable functionalization via nucleophilic substitution or hydrolysis, as seen in related azepane derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reactivity data observed during derivatization of this compound?

- Methodological Answer : Data discrepancies (e.g., unexpected byproducts) require systematic analysis:

- Theoretical Frameworks : Link observations to steric effects or electronic influences using computational tools (e.g., DFT calculations) .

- Control Experiments : Isolate variables (e.g., moisture sensitivity, competing reaction pathways) via inert-atmosphere protocols or kinetic studies .

Q. What experimental designs are optimal for studying the catalytic activity of this compound in enantioselective reactions?

- Methodological Answer : Use a pre-test/post-test design with control groups to isolate catalytic effects . For example:

- Variables : Catalyst loading, solvent polarity, temperature.

- Metrics : Enantiomeric excess (HPLC with chiral columns), turnover frequency .

Q. How can this compound be integrated into membrane separation technologies or material science applications?

- Methodological Answer : Its polar lactam group and ester functionality make it a candidate for:

- Polymer Modification : Graft onto membranes to enhance hydrophilicity, using radical polymerization or click chemistry .

- Coordination Chemistry : Study metal-binding properties via UV-Vis titration (e.g., Fe³⁺ interactions) .

Q. What theoretical frameworks guide the study of this compound’s metabolic stability in pharmacokinetic research?

- Methodological Answer : Apply Michaelis-Menten kinetics to assess enzyme-mediated hydrolysis in vitro. Use LC-MS to quantify metabolites and validate degradation pathways .

Q. Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound derivatives?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to determine EC₅₀ values.

- ANOVA : Compare efficacy across derivatives, adjusting for multiple comparisons (e.g., Tukey’s test) .

Q. How can researchers validate computational predictions of this compound’s binding affinity to target proteins?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical validation .

Q. Ethical and Methodological Compliance

Q. What protocols ensure ethical compliance when handling this compound in biological studies?

Propiedades

Número CAS |

61995-24-2 |

|---|---|

Fórmula molecular |

C8H13NO3 |

Peso molecular |

171.19 g/mol |

Nombre IUPAC |

methyl 4-oxoazepane-1-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-12-8(11)9-5-2-3-7(10)4-6-9/h2-6H2,1H3 |

Clave InChI |

IQYXECHHIGXUOY-UHFFFAOYSA-N |

SMILES |

COC(=O)N1CCCC(=O)CC1 |

SMILES canónico |

COC(=O)N1CCCC(=O)CC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.